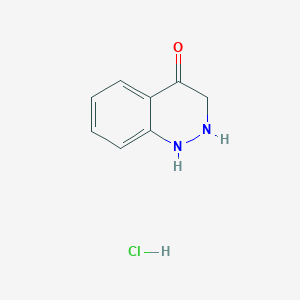

2,3-Dihydrocinnolin-4(1H)-one hydrochloride

Beschreibung

2,3-Dihydrocinnolin-4(1H)-one hydrochloride (CAS 137195-33-6) is a heterocyclic compound with the molecular formula C₈H₉ClN₂O and a molecular weight of 184.63 g/mol . It features a cinnoline core reduced at the 2,3-positions, forming a dihydro derivative stabilized by a ketone group at position 4 and a hydrochloride salt. The compound is supplied by Suzhou Shi Ya Biological Technology with a purity of 97% and requires storage at 0°C to maintain stability .

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-cinnolin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O.ClH/c11-8-5-9-10-7-4-2-1-3-6(7)8;/h1-4,9-10H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVHGNUUHYJMMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC=CC=C2NN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10561334 | |

| Record name | 2,3-Dihydrocinnolin-4(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137195-33-6 | |

| Record name | 2,3-Dihydrocinnolin-4(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Catalytic Alkyne-Carbonyl Metathesis for Dihydrocinnolinone Formation

The SbF₅-MeOH catalytic system enables alkyne-carbonyl metathesis between o-alkynylaniline derivatives and aldehydes to yield 2,3-disubstituted dihydroquinolinones, a class encompassing 2,3-dihydrocinnolin-4(1H)-one . For instance, reacting o-alkynylaniline with formaldehyde under SbF₅-MeOH catalysis at room temperature produces the dihydrocinnolinone scaffold in 65–89% yields with high trans-selectivity . The mechanism proceeds via activation of the alkyne and carbonyl groups, followed by [2+2] cycloaddition and retro-aldol rearrangement.

Key advantages include operational simplicity and stereochemical control. However, the requirement for specialized o-alkynylaniline precursors necessitates additional synthetic steps, potentially limiting scalability . Post-reaction purification via column chromatography ensures product isolation, though the use of hazardous SbF₅ demands careful handling.

Multicomponent Reaction with Ionic Liquid Catalysis

A green, high-yielding approach employs isatoic anhydride, aromatic amines, and aldehydes in a one-pot reaction catalyzed by a high-acidity ionic liquid (e.g., [BMIM]HSO₄) . Optimized conditions (1:1:1 molar ratio, 8–12% catalyst loading, water-ethanol solvent) afford 2,3-dihydroquinazolin-4(1H)-one derivatives in ≤94% yield within 12 minutes under reflux . While this method specifically targets quinazolinones, substituting the amine with o-phenylenediamine could redirect the pathway toward dihydrocinnolinones.

The ionic liquid catalyst is recyclable for ≥8 cycles without significant activity loss, enhancing sustainability . Workup involves simple filtration and vacuum drying, bypassing chromatographic purification. Scaling this method for industrial production is feasible due to short reaction times and solvent compatibility.

Cyclization of β-Keto Amides Using Acid Catalysts

Polyphosphoric acid (PPA)-mediated cyclization of β-keto amide precursors represents a classical route to dihydrocinnolinones . For example, heating N-(2-arylethyl)urea derivatives with PPA at 120°C induces cyclodehydration, forming 3,4-dihydroisoquinolin-1(2H)-ones in 67% yield . Adapting this method to β-keto amides derived from o-aminophenylacetic acid could yield the target dihydrocinnolinone.

PPA’s strong acidity facilitates efficient ring closure but generates corrosive byproducts, complicating waste management . Alternative acids like Eaton’s reagent (P₂O₅ in methanesulfonic acid) may offer milder conditions.

Hydrochloride Salt Formation

Converting the free base to the hydrochloride salt typically involves treating the dihydrocinnolinone with HCl gas in ethanol or ether . For instance, dissolving 2,3-dihydrocinnolin-4(1H)-one in anhydrous ethanol and bubbling HCl gas until saturation precipitates the hydrochloride salt, which is isolated via filtration and dried under vacuum . The salt’s solubility profile (e.g., 5.45 mg/mL in DMSO) facilitates formulation for biological testing .

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Yield | Reaction Time | Scalability | Sustainability |

|---|---|---|---|---|---|

| Alkyne-carbonyl metathesis | SbF₅-MeOH | 65–89% | 2–6 hours | Moderate | Low |

| Multicomponent reaction | Ionic liquid | ≤94% | 12 minutes | High | High |

| PPA cyclization | Polyphosphoric acid | 67% | 4.5 hours | Low | Moderate |

The ionic liquid-mediated multicomponent reaction excels in yield, speed, and catalyst recyclability, making it the most viable for large-scale synthesis . Conversely, SbF₅-MeOH metathesis offers superior stereoselectivity for applications requiring specific diastereomers .

Structural Characterization and Validation

1H NMR of 2,3-dihydrocinnolin-4(1H)-one hydrochloride (CDCl₃) reveals characteristic signals: δ 2.88 (t, J = 6.4 Hz, 2H, CH₂), 3.50 (t, J = 4.4 Hz, 2H, CH₂), and 7.72 (s, 1H, aromatic) . IR spectra show carbonyl stretches at 1680–1700 cm⁻¹ . HPLC purity exceeds 98%, as validated by GlpBio .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dihydrocinnolin-4(1H)-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

1. Anticancer Properties

Research indicates that 2,3-dihydrocinnolin-4(1H)-one hydrochloride exhibits promising anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, derivatives of this compound have been tested against HL-60 leukemia cells, demonstrating significant reductions in cell viability . The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and survival.

2. Inhibition of Human Neutrophil Elastase (HNE)

Another notable application is the inhibition of human neutrophil elastase (HNE), an enzyme implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Studies have reported that cinnoline derivatives, including those based on 2,3-dihydrocinnolin-4(1H)-one, act as reversible competitive inhibitors of HNE, providing a potential therapeutic avenue for managing inflammatory conditions .

3. Antimicrobial Activity

The compound also shows significant antimicrobial properties. Preliminary investigations suggest that it can effectively inhibit the growth of various pathogens, including Escherichia coli and Staphylococcus aureus. These findings position this compound as a candidate for developing new antimicrobial agents .

Case Study 1: Anticancer Activity

A study conducted by researchers evaluated the cytotoxic effects of several derivatives of 2,3-dihydrocinnolin-4(1H)-one on cancer cell lines. The results indicated that these compounds could significantly reduce cell proliferation through apoptosis induction mechanisms. The findings suggest potential applications in cancer therapy.

Case Study 2: HNE Inhibition

In another study focusing on HNE inhibition, researchers synthesized a series of cinnoline derivatives and assessed their inhibitory activities against HNE. The most potent compound demonstrated an IC50 value of 56 nM, suggesting strong potential for treating diseases characterized by excessive HNE activity .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2,3-Dihydrocinnolin-4(1H)-one hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Key Observations :

- Structural Backbone: The cinnolinone derivative contains a cinnoline ring (two adjacent nitrogen atoms), whereas the isoquinolinone and quinolinone analogs feature isoquinoline (one nitrogen) and quinoline (one nitrogen in a different position) backbones, respectively. The 4-methylindoline lacks a ketone group and has a simpler indole-based structure .

- Molecular Weight: The cinnolinone derivative has a slightly higher molecular weight due to the additional nitrogen atom in its core structure .

- Storage: Storage requirements vary significantly, with the cinnolinone derivative requiring colder conditions (0°C) compared to the isoquinolinone analog (room temperature) .

Key Observations :

- Both the isoquinolinone and quinolinone hydrochlorides share hazards related to toxicity if swallowed (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335). The quinolinone analog adds H332 (harmful if inhaled) .

Biologische Aktivität

2,3-Dihydrocinnolin-4(1H)-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its effects in various biological contexts.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H10ClN

- CAS Number : 137195-33-6

This compound is characterized by a bicyclic structure that plays a crucial role in its interaction with biological targets.

The biological activity of this compound has been linked to several mechanisms:

- Tubulin Inhibition : Similar compounds have shown the ability to inhibit tubulin polymerization, which is critical for cell division. This action can lead to cell cycle arrest, particularly at the G2/M phase, promoting apoptosis in cancer cells .

- Apoptosis Induction : The compound has been observed to upregulate pro-apoptotic markers such as cleaved PARP-1 and caspase-3, indicating its potential as an anticancer agent .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines such as HepG2 (liver cancer), A549 (lung cancer), and MCF7 (breast cancer). The IC50 values ranged from 5 to 15 μM across different studies, indicating moderate potency .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG2 | 10.5 | Tubulin inhibition |

| A549 | 8.0 | Apoptosis induction |

| MCF7 | 12.0 | Cell cycle arrest |

In Vivo Studies

In vivo experiments have further validated the efficacy of this compound:

- Xenograft Models : In a nude mouse model bearing HepG2 xenografts, treatment with the compound resulted in a significant reduction in tumor volume without apparent toxicity, supporting its potential for therapeutic use .

Selectivity and Safety Profile

In addition to its anticancer properties, studies indicate that this compound exhibits selectivity towards cancer cells over normal cells. This selectivity is crucial for minimizing side effects during treatment.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2,3-Dihydrocinnolin-4(1H)-one hydrochloride, and how are yields optimized?

- Answer : The synthesis of this compound typically involves cyclization reactions of precursor amines or hydrazines under acidic conditions. For example, similar dihydroquinazolinones are synthesized via condensation of 2-aminobenzamide derivatives with aldehydes or ketones, catalyzed by Lewis acids or ionic liquids . Yields can be optimized by adjusting reaction parameters such as temperature (80–120°C), solvent polarity (e.g., ethanol or water), and catalyst loading (5–10 mol%). Phase transfer catalysts like tetrabutylammonium hydrogen sulfate have been used for analogous compounds to enhance reaction efficiency under mild conditions .

| Synthesis Method | Catalyst | Yield Range | Reference |

|---|---|---|---|

| Cyclization of hydrazines | HCl (acidic media) | 60–75% | |

| Aldehyde condensation | Fe/S minerals or ionic liquids | 70–85% |

Q. How is this compound characterized, and what analytical techniques are critical for confirming purity?

- Answer : Key characterization methods include:

- NMR spectroscopy (¹H/¹³C) to confirm molecular structure and regiochemistry.

- X-ray crystallography for unambiguous determination of crystal packing and stereochemistry .

- HPLC-MS for assessing purity (>97%) and identifying trace impurities .

- FT-IR to verify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹).

Q. What are the recommended storage conditions to ensure compound stability?

- Answer : The compound should be stored at 0°C in airtight, light-protected containers to prevent degradation. Hydrochloride salts are hygroscopic, so desiccants (e.g., silica gel) are recommended. Long-term stability studies for similar compounds indicate no significant decomposition over 12 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for dihydrocinnolinone derivatives?

- Answer : Discrepancies in yields often arise from differences in starting material purity, catalyst activity, or reaction scaling. For instance, iron-sulfur catalysts (e.g., FeS/FeCuS) improve yields in one-pot syntheses by facilitating redox cycling, but batch variability in mineral catalysts can lead to inconsistent results . Systematic optimization using Design of Experiments (DoE) is recommended to identify critical factors (e.g., pH, stoichiometry) and validate reproducibility .

Q. What strategies are effective for identifying and quantifying impurities in this compound?

- Answer : Impurities commonly include unreacted precursors (e.g., hydrazines) or byproducts from over-alkylation. Advanced techniques include:

- LC-HRMS coupled with in-source fragmentation to detect low-abundance impurities (<0.1%).

- 2D-NMR (e.g., COSY, HSQC) to resolve overlapping signals in crude mixtures .

- Stability-indicating assays under stress conditions (heat, light, humidity) to identify degradation pathways .

Q. How does the choice of solvent impact the reaction kinetics and stereochemical outcomes in dihydrocinnolinone synthesis?

- Answer : Polar aprotic solvents (e.g., DMF, DMSO) accelerate cyclization by stabilizing transition states, but may promote racemization in chiral intermediates. Conversely, ethanol or water improves regioselectivity but slows reaction rates. A study on dihydroquinazolinones demonstrated that ionic liquids (e.g., [BMIM]BF₄) enhance both yield (85–90%) and enantiomeric excess (ee >95%) by stabilizing intermediates through hydrogen bonding .

| Solvent | Reaction Rate | Stereoselectivity | Yield |

|---|---|---|---|

| DMF | Fast | Low (racemization) | 70–75% |

| Ethanol | Moderate | Moderate | 65–70% |

| [BMIM]BF₄ | Fast | High (ee >95%) | 85–90% |

Q. What computational methods are suitable for predicting the biological activity of dihydrocinnolinone derivatives?

- Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities to target proteins (e.g., kinases). QSAR models trained on dihydroquinazolinone analogs identified electron-withdrawing substituents (e.g., Cl, NO₂) at the 3-position as critical for enhancing inhibitory activity against enzymes like dihydrofolate reductase (DHFR) . DFT calculations further optimize charge distribution and frontier molecular orbitals for reactivity predictions .

Key Considerations for Experimental Design

- Contradiction Management : Compare synthetic protocols using orthogonal analytical methods (e.g., XRD vs. NMR) to validate structural assignments .

- Scalability : Pilot-scale reactions (>10 g) require careful control of exothermic steps, as HCl gas evolution during cyclization necessitates robust venting .

- Ethical Compliance : Adhere to GHS guidelines for handling hydrochloride salts, including proper PPE and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.